
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone (TPNQ) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TPNQ is a member of the naphthoquinone family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) through redox cycling. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to generate superoxide anion. The superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with iron to generate hydroxyl radical, a highly reactive ROS.
Biochemical and Physiological Effects:
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and can scavenge ROS. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone in lab experiments is its synthetic accessibility. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized in a relatively straightforward manner from commercially available starting materials. However, one limitation of using 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone is its potential toxicity. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can generate ROS, which can cause oxidative damage to cells and tissues.
未来方向
There are several future directions for research on 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone. One direction is to further investigate its antioxidant properties and potential use in preventing age-related diseases. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further studies are needed to understand the mechanism of action of 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone and its potential toxicity.
合成方法
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone can be synthesized through a multi-step process starting from 2-hydroxy-1,4-naphthoquinone. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then subjected to a Friedel-Crafts reaction with trifluoromethyl ketone to introduce the trifluoromethyl group. The final step involves the deprotection of the TBDMS group to yield 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone.
科学研究应用
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been studied extensively for its potential applications in various fields. In the field of photovoltaics, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been used as an electron acceptor in organic solar cells. 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone has been shown to have antioxidant properties and has been studied for its potential use in preventing age-related diseases such as Alzheimer's disease.
属性
CAS 编号 |
119052-95-8 |
|---|---|
产品名称 |
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone |
分子式 |
C31H43F3O2 |
分子量 |
504.7 g/mol |
IUPAC 名称 |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H43F3O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31(32,33)34)30(36)26-18-7-6-17-25(26)29(27)35/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+/t22-,23-/m1/s1 |
InChI 键 |
FFWJVWFHORVNTD-OLOZJIBXSA-N |
手性 SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C |
同义词 |
2-trifluoromethyl-3-phytyl-1,4-naphthoquinone 2-trifluoromethylphylloquinone 2-trifluoromethylphytonadione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



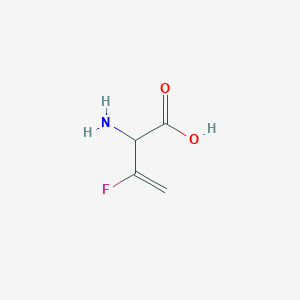



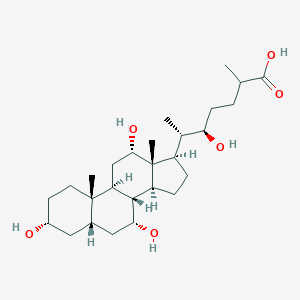
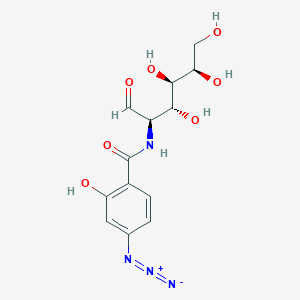
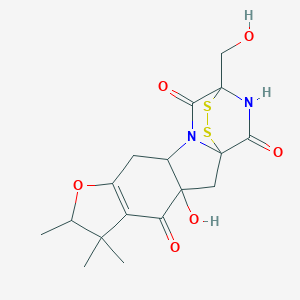
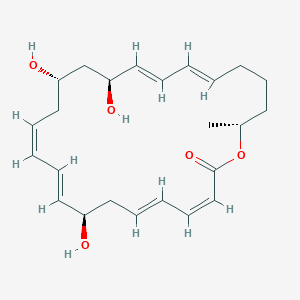
![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
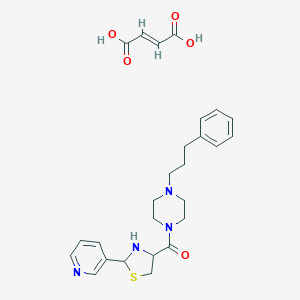
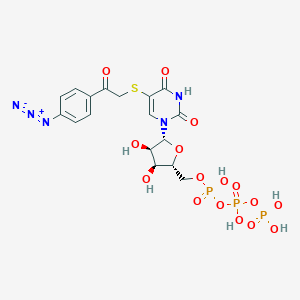


![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)